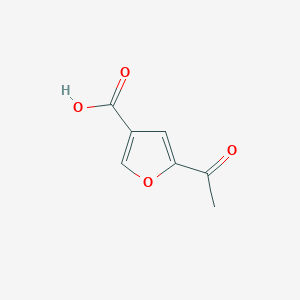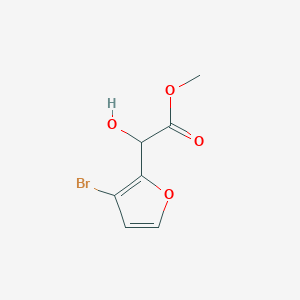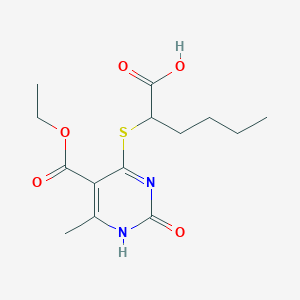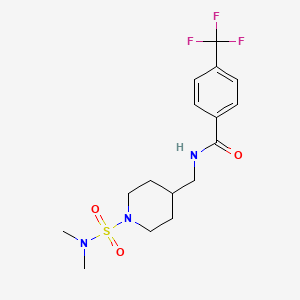
5-acetylfuran-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetylfuran-3-carboxylic Acid is a chemical compound with the CAS Number: 89677-39-4 . It has a molecular weight of 154.12 . It is typically stored as a powder .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that furan derivatives, such as this compound, have shown great potential as platform compounds in future industries .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 208-210 degrees . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Carbapenem Antibiotics and Stereochemical Analysis
5-Acetylfuran-3-carboxylic acid is involved in the biosynthesis of carbapenem antibiotics, a class of beta-lactam antibiotics. Research by Stapon, Li, and Townsend (2003) detailed the role of specific enzymes in the biosynthesis pathway, particularly focusing on the stereochemical aspects of carbapenem formation from L-proline (Stapon, Li, & Townsend, 2003).
Renewable Amine and Alcohol Synthesis
Liu, Stähler, Murphy, Furlong, and Kerton (2017) explored the reactivity of 3-acetamido-5-acetylfuran (3A5AF), a derivative of this compound. They demonstrated its potential in the synthesis of renewable amines and alcohols, which are valuable in various chemical industries (Liu et al., 2017).
Novel Derivatives and Chemical Transformations
Several studies focus on the synthesis of novel derivatives and the investigation of chemical transformations involving this compound. For instance, Remizov, Pevzner, and Petrov (2018) synthesized various derivatives by arylation, exploring the reactivity and potential applications in different chemical processes (Remizov, Pevzner, & Petrov, 2018).
Biosynthesis of Complex Sugars
The synthesis of complex sugars, such as aceric acid found in pectic polysaccharides, involves intermediates related to this compound. Jones, Nepogodiev, Macdonald, Hughes, and Field (2005) detailed the synthesis process, highlighting the significance of these intermediates in the formation of rare branched-chain sugars (Jones et al., 2005).
Converting Biomass to Chemicals
A study by Omari, Dodot, and Kerton (2012) demonstrated an efficient process for converting N-acetyglucosamine into 3-acetamido-5-acetylfuran (3A5AF), proposing its use as a renewable nitrogen-containing platform chemical. This research offers insights into the potential of converting biomass into valuable chemicals (Omari, Dodot, & Kerton, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXPRUOBILDAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)


![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)